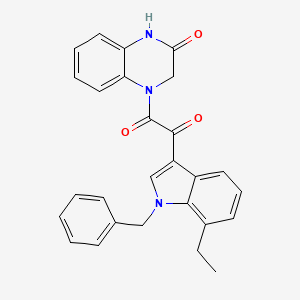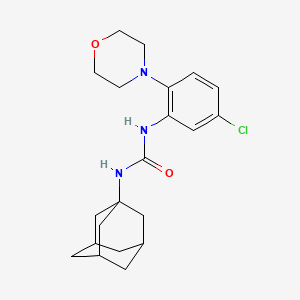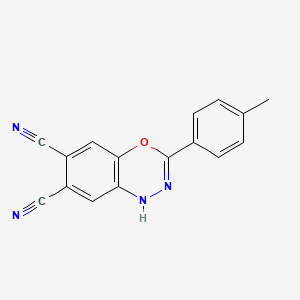
1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione is a complex organic compound that features both indole and quinoxaline moieties. These structural motifs are often found in biologically active molecules and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized from o-phenylenediamine and a 1,2-dicarbonyl compound.
Coupling of the Moieties: The indole and quinoxaline moieties can be coupled through a series of reactions involving appropriate linkers and reagents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new substituents onto the indole or quinoxaline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
作用機序
1-(1-ベンジル-7-エチル-1H-インドール-3-イル)-2-(3-オキソ-3,4-ジヒドロキノキサリン-1(2H)-イル)エタン-1,2-ジオンの作用機序は、生物学的標的との特定の相互作用に依存します。通常、このような化合物は、次のような作用を示す可能性があります。
酵素への結合: 酵素活性を阻害または活性化します。
受容体との相互作用: 受容体シグナル伝達経路を調節します。
細胞経路への影響: アポトーシス、細胞増殖、分化などのさまざまな細胞プロセスに影響を与えます。
6. 類似の化合物との比較
類似の化合物
1-(1-ベンジル-1H-インドール-3-イル)-2-(3-オキソ-3,4-ジヒドロキノキサリン-1(2H)-イル)エタン-1,2-ジオン: インドール環上のエチル基がありません。
1-(1-ベンジル-7-メチル-1H-インドール-3-イル)-2-(3-オキソ-3,4-ジヒドロキノキサリン-1(2H)-イル)エタン-1,2-ジオン: インドール環上のエチル基の代わりにメチル基があります。
独自性
インドール環上のエチル基の存在と、キノキサリン環上の特定の置換パターンは、1-(1-ベンジル-7-エチル-1H-インドール-3-イル)-2-(3-オキソ-3,4-ジヒドロキノキサリン-1(2H)-イル)エタン-1,2-ジオンをユニークなものにします。これらの構造的特徴は、その化学反応性と生物活性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
1-(1-benzyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione: Lacks the ethyl group on the indole ring.
1-(1-benzyl-7-methyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione: Has a methyl group instead of an ethyl group on the indole ring.
Uniqueness
The presence of the ethyl group on the indole ring and the specific substitution pattern on the quinoxaline ring make 1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione unique. These structural features may influence its chemical reactivity and biological activity.
特性
分子式 |
C27H23N3O3 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
1-(1-benzyl-7-ethylindol-3-yl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C27H23N3O3/c1-2-19-11-8-12-20-21(16-29(25(19)20)15-18-9-4-3-5-10-18)26(32)27(33)30-17-24(31)28-22-13-6-7-14-23(22)30/h3-14,16H,2,15,17H2,1H3,(H,28,31) |
InChIキー |
LRWKARKOXWRQMB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(=O)N4CC(=O)NC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5'-amino-6'-cyano-1,2'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B11487120.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487129.png)

![2-[4-chloro-2-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11487133.png)
![9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11487145.png)

![Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11487163.png)
![Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11487176.png)
![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11487182.png)
![6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one](/img/structure/B11487183.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11487190.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)

